Cost-Effectiveness in Sequential Nephron Blockade: Metolazone vs. IV Chlorothiazide
In patients hospitalized with acute decompensated heart failure (ADHF) and loop diuretic resistance, adding oral metolazone achieves comparable changes in net 24-hour urine output (UOP) as intravenous chlorothiazide, but at a fraction of the cost [1]. The median cost of metolazone doses during sequential nephron blockade (SNB) was $4, compared to $360 for IV chlorothiazide (P < .01), representing a 99% cost reduction [1].
| Evidence Dimension | Median Cost of Diuretic Doses During Sequential Nephron Blockade |
|---|---|
| Target Compound Data | $4 (Median) |
| Comparator Or Baseline | IV Chlorothiazide: $360 (Median) |
| Quantified Difference | Reduction of $356 (99% lower); P < .01 |
| Conditions | Retrospective cohort study of 220 hospital encounters in patients with ADHF and loop diuretic resistance. |
Why This Matters
This data directly supports procurement decisions favoring metolazone for cost containment in hospital formularies, particularly for managing ADHF, without compromising diuretic efficacy.
- [1] Cisowska T, et al. Metolazone Versus Intravenous Chlorothiazide for Decompensated Heart Failure Sequential Nephron Blockade: A Retrospective Cohort Study. J Card Fail. 2022 Aug;28(8):1367-1371. doi: 10.1016/j.cardfail.2022.05.011. PMID: 35688407. View Source
